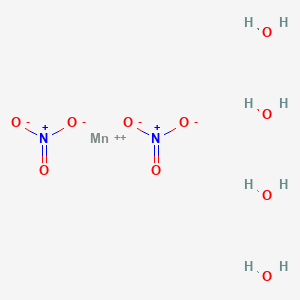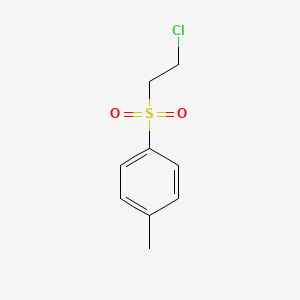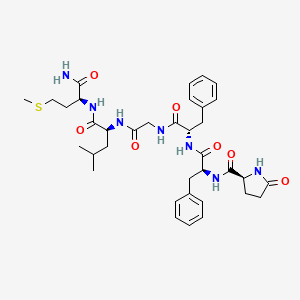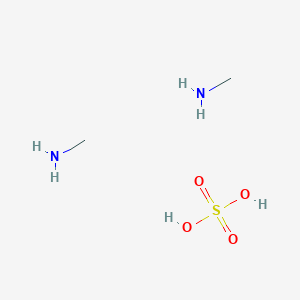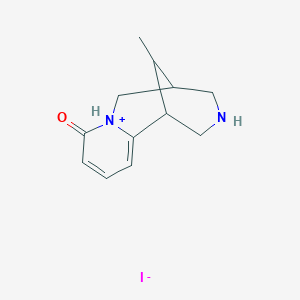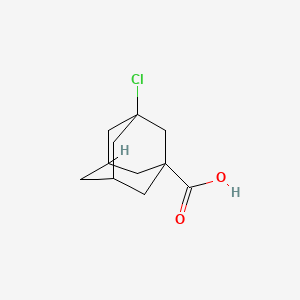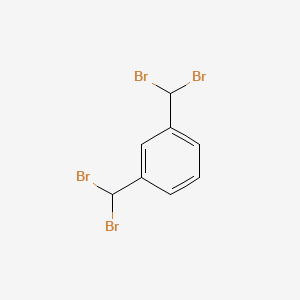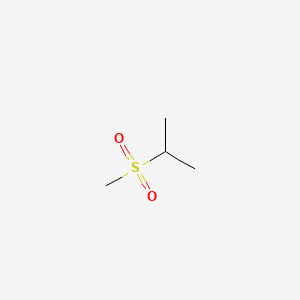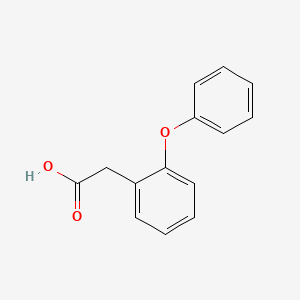
2,2',3,3',4,4',5,5'-Octachlorobiphenyl
説明
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl, also known as PCB 194, is a polychlorinated biphenyl (PCB) compound . It has the molecular formula C12H2Cl8 and a molecular weight of 429.768 .
Molecular Structure Analysis
The molecular structure of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl consists of two phenyl rings with chlorine atoms substituted at the 2, 3, 4, and 5 positions on each ring . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl include a melting point of 159°C and a boiling point of approximately 509.96°C .科学的研究の応用
Distribution in Hemopoietic Tissues
2,2',3,3',4,4',5,5'-Octachlorobiphenyl, along with other polychlorinated biphenyls (PCBs), has been studied for its distribution in hemopoietic tissues. Research using 14C-labeled hexachlorobiphenyl and trichlorobiphenyl has demonstrated accumulation in the bone marrow of monkeys and mice. Notably, octachlorobiphenyl showed a significant inhibition on the formation of granulocytic colonies from mouse progenitor cells in vitro, indicating its potential impact on bone marrow functioning (Beran, Brandt, & Slanina, 1983).
Environmental Degradation Pathways
The degradation pathways of various PCB congeners, including 2,2',3,3',4,4',5,5'-octachlorobiphenyl, have been explored using methods like the sodium dispersion method. This study provides insights into the dechlorination pathways and the rate of decomposition, which is crucial for understanding how these compounds break down in the environment (Noma, Mitsuhara, Matsuyama, & Sakai, 2007).
Chemical Properties and Solubility
Investigations into the solubility of various PCB congeners in supercritical fluids have been conducted. This research is vital for understanding the behavior of these compounds in different environments and could have implications for their removal or degradation in various settings (Anitescu & Tavlarides, 1999).
Effects on Drug-Metabolizing Enzymes
The influence of 2,2',3,3',4,4',5,5'-octachlorobiphenyl and other atropisomers of PCBs on drug-metabolizing enzymes has been studied. Different potencies of induction in enzymes like aminopyrine N-demethylase and aldrin epoxidase were observed in rats, suggesting potential implications for biotransformation processes in living organisms (Püttmann, Mannschreck, Oesch, & Robertson, 1989).
Serum PCB Concentrations and Health Impacts
A study on the association between serum PCB levels, including octachlorobiphenyl, and hearing impairment in adults has provided insights into the potential health impacts of these compounds. This research adds to the growing body of evidence linking PCB exposure to various health issues (Min, Kim, & Min, 2014).
特性
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,4,5-tetrachlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMRKGRREZAYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074139 | |
| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
CAS RN |
35694-08-7 | |
| Record name | PCB 194 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35694-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3',4,4',5,5'-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UJN9A379B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




